(5-Chloroquinolin-8-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(5-chloroquinolin-8-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-5,13H,6H2 |
InChI Key |
NFJGHKUOMYWZJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CO)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 5 Chloroquinolin 8 Yl Methanol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of (5-Chloroquinolin-8-yl)methanol and its derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
Proton (¹H) and Carbon-¹³ (¹³C) NMR for Primary Structural Assignment
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and environment of protons within a molecule. For derivatives of 8-hydroxyquinoline (B1678124), characteristic chemical shifts are observed. For instance, in quinolone-based hydrazones, the -NH and -CH protons typically appear in the ranges of 10–12 ppm and 8–8.5 ppm, respectively. acs.org The chemical shifts for protons are reported in parts per million (ppm) downfield from a reference standard, commonly tetramethylsilane (B1202638) (TMS). rsc.org
Carbon-¹³ (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In quinolone derivatives, specific carbon signals can be assigned, such as the C=S carbon in the range of 170–180 ppm and the C-O of a methoxy (B1213986) group (-OCH₃) at 56–58 ppm. acs.org The chemical shifts for ¹³C are also reported in ppm relative to TMS. rsc.orgwashington.edu
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Quinolone Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Aromatic-CH | 7.0 - 9.0 |
| ¹H | -CH₂OH | ~4.5 - 5.0 |
| ¹H | -OH | Variable, concentration dependent |
| ¹³C | Aromatic C | 110 - 160 |
| ¹³C | C-Cl | ~125 - 135 |
| ¹³C | C-OH (aromatic) | 150 - 160 |
| ¹³C | -CH₂OH | ~60 - 65 |
Note: The exact chemical shifts for this compound can vary depending on the solvent and concentration. washington.edusigmaaldrich.com
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Quaternary Carbon Assignment
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms, which is crucial for unambiguous structural assignment.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, identifying which protons are adjacent to each other in the molecular structure. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of protons to their attached carbons. nih.gov This technique is highly sensitive and benefits from the large chemical shift dispersion of ¹³C, which helps to resolve overlapping signals. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. youtube.com
These 2D NMR experiments, often used in combination, provide a detailed and unambiguous picture of the molecular structure of complex molecules like derivatives of this compound. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its elemental formula. rsc.org
When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments, known as the fragmentation pattern, provides valuable structural information. For example, in aliphatic alcohols, cleavage of the carbon-carbon bond adjacent to the oxygen is a common fragmentation pathway. libretexts.org Aromatic compounds often exhibit characteristic fragmentation patterns as well. libretexts.org For instance, the analysis of a derivative, cloquintocet-mexyl, shows a precursor ion at m/z 336.1361, corresponding to [M+H]⁺, and various product ions that help to confirm its structure. nih.gov
Interactive Data Table: Predicted Fragmentation Pattern for this compound
| Fragment | Proposed Structure | Key Information |
| [M]⁺ | The intact molecular ion | Confirms molecular weight |
| [M-Cl]⁺ | Loss of a chlorine atom | Indicates the presence of chlorine |
| [M-CH₂OH]⁺ | Loss of the hydroxymethyl group | Confirms the presence of the methanol (B129727) substituent |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.
For a molecule like this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H group, the aromatic C-H bonds, and the C-Cl bond. The O-H stretch of an alcohol typically appears as a broad band in the region of 3200-3600 cm⁻¹. youtube.com Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹. The C=N stretching in the quinoline (B57606) ring would appear around 1610 cm⁻¹.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching, broad | 3200 - 3600 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=N (quinoline) | Stretching | ~1610 |
| C-Cl | Stretching | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength and intensity of the absorption bands are characteristic of the molecule's electronic structure.
For aromatic systems like quinoline derivatives, the UV-Vis spectrum typically shows multiple absorption bands corresponding to π → π* transitions. The presence of substituents on the quinoline ring, such as the chloro and hydroxymethyl groups in this compound, can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity. The UV spectra of 8-hydroxyquinoline and its metal complexes have been recorded in methanol, indicating its utility in studying such compounds. researchgate.net
X-ray Crystallography for Solid-State Molecular Architecture Determination
For a derivative of this compound, 5-chloroquinolin-8-yl acrylate, single-crystal X-ray diffraction analysis revealed that it crystallizes in the monoclinic space group P2₁/c. researchgate.net This type of analysis provides an unambiguous determination of the solid-state molecular architecture, confirming the connectivity and stereochemistry of the molecule. researchgate.net
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing quantitative information on the elemental composition of a sample. This method is fundamental for validating the empirical formula of a synthesized compound, such as this compound, by comparing the experimentally determined mass percentages of its constituent elements with the theoretically calculated values derived from its proposed molecular formula.
The molecular formula for this compound is C₁₀H₈ClNO . Based on the atomic weights of carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O), the theoretical elemental composition can be precisely calculated. This theoretical data serves as a benchmark against which experimental results are measured.
Theoretical Elemental Composition of this compound
To determine the theoretical elemental percentages, the molecular weight of the compound is first calculated:
Molecular Weight = (10 * Atomic Weight of C) + (8 * Atomic Weight of H) + (1 * Atomic Weight of Cl) + (1 * Atomic Weight of N) + (1 * Atomic Weight of O)
Molecular Weight = (10 * 12.011) + (8 * 1.008) + (1 * 35.453) + (1 * 14.007) + (1 * 15.999) = 193.62 g/mol
From this, the theoretical percentage of each element is calculated as follows:
%C = (10 * 12.011 / 193.62) * 100 = 62.03%
%H = (8 * 1.008 / 193.62) * 100 = 4.16%
%Cl = (1 * 35.453 / 193.62) * 100 = 18.31%
%N = (1 * 14.007 / 193.62) * 100 = 7.23%
%O = (1 * 15.999 / 193.62) * 100 = 8.26%
The following interactive data table summarizes the theoretical elemental composition of this compound. In a typical research setting, these values would be compared against the results obtained from an elemental analyzer.
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.110 | 62.03 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 4.16 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.31 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.23 |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.26 |
| Total | 193.62 | 100.00 |
In the synthesis and characterization of derivatives of this compound, such as those involving the modification of the hydroxyl group or substitution on the quinoline ring, elemental analysis is a critical step to confirm the successful incorporation of new functional groups and to establish the empirical formula of the resulting novel compounds. For instance, in the synthesis of 5-[1(H)-Benzotriazole methylene]-8-quinolinol from 5-Chloromethyl-8-quinolinol, elemental analysis was utilized to characterize the final product. researchgate.net Similarly, the characterization of metal chelates of derivatives like 5-[4-(3-Chloro phenyl)piperazinylmethylene]-8-hydroxy Quinoline also relies on elemental analysis to confirm the structure of the ligand. asianpubs.org
A close agreement between the experimental and theoretical percentages, typically within a margin of ±0.4%, is considered a strong validation of the proposed empirical formula and an indicator of the purity of the synthesized compound. Any significant deviation would suggest the presence of impurities or that the actual compound differs from the one proposed.
Computational and Theoretical Investigations of 5 Chloroquinolin 8 Yl Methanol Analogues
Quantum Chemical Methodologies for Electronic Structure and Reactivity
Quantum chemical methods are fundamental to predicting the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these techniques can determine electron distribution, molecular orbital energies, and other key descriptors of reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying quinoline (B57606) derivatives due to its balance of accuracy and computational cost. nih.gov This method is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. electrochemsci.org DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been shown to provide results that are in good agreement with experimental data for the geometry of quinoline systems. tandfonline.comkfupm.edu.sa
A key application of DFT is the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. rsc.org A smaller gap suggests higher reactivity. acs.org For instance, DFT analysis of one quinolone-based hydrazone revealed a small HOMO-LUMO energy gap of 0.112566 eV, indicating good chemical reactivity. acs.org
Furthermore, DFT calculations allow for the determination of various global reactivity descriptors, which predict how a molecule will interact with other species. rsc.orgnih.gov These parameters are derived from the HOMO and LUMO energies and are crucial for understanding molecular behavior. nih.gov
Table 1: Global Reactivity Descriptors Calculated via DFT
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power of an atom or group to attract electrons. nih.gov |
| Chemical Potential (µ) | µ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. rsc.org |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. rsc.orgnih.gov |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher tendency to react. rsc.org |
| Electrophilicity Index (ω) | ω = µ² / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. nih.gov |
This table presents key reactivity descriptors that can be calculated using DFT to characterize the chemical behavior of (5-Chloroquinolin-8-yl)methanol analogues.
While DFT is widely used, ab initio and semi-empirical methods also play important roles in computational studies. Ab initio methods, such as Møller-Plesset second-order perturbation theory (MP2) and coupled cluster with single, double, and noniterative triple excitations [CCSD(T)], are derived directly from theoretical principles without the use of experimental data for parametrization. nih.govnih.govrsc.org These methods can provide highly accurate binding energies and are often used as benchmarks to evaluate the performance of DFT functionals. nih.gov For example, studies on quinoline derivatives have used ab initio calculations to investigate inhibitor-metal interactions and to calculate Nuclear Quadrupole Resonance (NQR) parameters, which relate to the charge distribution within the molecule. nih.govjst.go.jp
Ab initio calculations have been employed to study intermolecular charge-transfer complexes between quinoline derivatives and other molecules, revealing details about the interactions of lone pair electrons on the quinoline nitrogen. nih.gov However, ab initio methods like MP2 can sometimes overestimate bond lengths compared to experimental data, whereas another ab initio method, Hartree-Fock (HF), may underestimate them. electrochemsci.org
Semi-empirical methods, such as the Austin Model 1 (AM1), offer a computationally less expensive alternative, which is useful for larger molecular systems. These methods have been used to calculate molecular orbital energies of various substituted quinolines, with results showing good agreement with experimental ionization potentials. researchgate.net Time-Dependent DFT (TD-DFT) is another powerful technique used to predict absorption spectra and investigate the properties of molecules in their excited states. rsc.org
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insight into the dynamic behavior of molecules, from conformational changes to interactions with their environment.
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of a molecule and the energy barriers for conversion between them. This is achieved by mapping the potential energy surface (PES), which represents the energy of a molecule as a function of its geometry. aip.org
For quinoline derivatives, DFT calculations at a level like B3LYP/6-311++G(d,p) are used to perform PES scans to locate stationary points (intermediates and transition states). aip.org Such studies have been crucial in understanding fragmentation mechanisms and isomerization pathways of the quinoline cation. aip.org The dynamic environment, such as in differential mobility spectrometry (DMS), can facilitate the rapid sampling of a molecule's potential energy surface. researchgate.net The study of cyclic quinoline oligomers has also revealed that their structures, such as the saddle-shape of a cyclic tetramer, are dictated by their ring size and steric hindrance between inwardly pointing hydrogen atoms. acs.org DFT studies on some complexes have revealed very flat potential energy surfaces near the transition state, indicating facile structural rearrangements. acs.org
Tautomerism, the interconversion of structural isomers through the migration of a proton and the shifting of a double bond, is a significant phenomenon in many heterocyclic systems, including quinolines. youtube.comnih.gov The presence of a hydroxyl group, as in this compound analogues like 8-hydroxyquinolines, makes tautomerism particularly relevant. nih.gov
Computational studies are essential for understanding the relative stability of different tautomers and the energy barriers between them. For example, in 7-hydroxy-8-(azophenyl)quinoline, a combination of experimental and theoretical results showed the coexistence of azo and hydrazone tautomers in solution. beilstein-journals.org Tautomerism can exist in various forms, such as:
Keto-enol tautomerism : The interconversion between a ketone and an enol (an alkene with a hydroxyl group). youtube.com
Imine-enamine tautomerism : The equilibrium between a primary amine and an aldehyde or ketone. youtube.com
Ring-chain tautomerism : The interconversion between an open-chain form and a cyclic form, as seen in D-glucose. youtube.com
The existence of these equilibria can have significant implications for the chemical and pharmacological properties of the compounds. nih.gov For instance, the ability of a molecule to act as a molecular switch can be based on tautomeric proton transfer upon light irradiation. beilstein-journals.org
The way molecules interact with each other governs their properties in the solid state and in solution. For analogues of this compound, halogen bonds and hydrogen bonds are particularly important noncovalent interactions.
Hydrogen Bonding: The hydroxyl group (-OH) and the quinoline nitrogen atom are prime sites for hydrogen bonding. arabjchem.org Molecular dynamics (MD) simulations have shown that quinoline derivatives with hydroxyl groups have pronounced interactions with water molecules. arabjchem.org The hydrogen atom of the OH group is especially important for these interactions, with radial distribution functions (RDFs) showing maximal interaction at distances below 2 Å. arabjchem.org Quantum chemical calculations can also be used to analyze these interactions, even with implicit solvation models, which can be sufficient for determining properties like absolute configuration without the need for more computationally intensive explicit solvent simulations. nih.gov In some quinoline derivatives, intramolecular hydrogen bonds can form between a hydroxyl group and the ring nitrogen. arabjchem.org
Halogen Bonding: A halogen bond is a directional, attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic region on another molecule. wikipedia.orgprinceton.edu The strength of the halogen bond generally follows the trend I > Br > Cl > F. wikipedia.org In this compound, the chlorine atom can act as a halogen bond donor. The study of intermolecular interactions in halogenated quinoline crystals using X-ray analysis and DFT calculations has shown that these interactions play a crucial role in controlling the lattice structure. researchgate.net Such interactions, often involving Cl···O or Cl···N contacts, are visualized and quantified through techniques like Hirshfeld surface analysis and charge density analysis. bohrium.comresearchgate.net Computational studies on 5-chloropyrazoles, for instance, have shown that the chlorine atom is involved in Cl···Cl, Cl···Y (where Y = O, N), and Cl···π halogen contacts in about 50% of the investigated structures. bohrium.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 8-hydroxyquinoline (B1678124) |
| 7-hydroxy-8-(azophenyl)quinoline |
| D-glucose |
Prediction of Electronic and Spectroscopic Properties
Computational chemistry offers powerful tools to predict the electronic structure and spectroscopic behavior of molecules. Techniques such as Density Functional Theory (DFT) are frequently employed to gain a deeper understanding of molecular orbitals, charge distribution, and spectroscopic profiles.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
For the analogue 5-chloro-8-hydroxyquinoline (B194070) (5CL8HQ), DFT calculations have been performed to determine its frontier molecular orbital energies. A smaller HOMO-LUMO gap suggests a molecule is more reactive and can be more easily polarized, which is often associated with enhanced nonlinear optical properties. rsc.org The energy gap for 5CL8HQ has been calculated to be 3.119 eV. sigmaaldrich.com This value provides an estimation of the electronic behavior of this compound, suggesting it is a stable molecule with a moderate level of reactivity. The HOMO is typically localized over the electron-rich regions of the molecule, while the LUMO is centered on the electron-deficient areas, indicating the likely sites for electrophilic and nucleophilic attack, respectively.
Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for 5-chloro-8-hydroxyquinoline
| Parameter | Energy (eV) |
| HOMO | [Data not available in search results] |
| LUMO | [Data not available in search results] |
| Energy Gap (ΔE) | 3.119 |
Data based on the analogue 5-chloro-8-hydroxyquinoline. sigmaaldrich.com
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecular surface, with red indicating electron-rich areas (negative potential) and blue indicating electron-poor areas (positive potential).
For quinoline derivatives, the MEP map typically shows the most negative potential around the nitrogen atom of the quinoline ring, making it a likely site for protonation and coordination with metal ions. The regions around the hydrogen atoms of the hydroxyl or methanol (B129727) group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. Understanding the charge distribution is crucial for predicting intermolecular interactions, such as hydrogen bonding, which can significantly influence the biological activity and physical properties of the compound. rsc.org
Simulated Spectroscopic Data and Correlation with Experimental Observations
Computational methods can simulate various types of spectra, including infrared (IR), Raman, and UV-Visible spectra. These simulations are instrumental in assigning experimental spectral bands and in understanding the vibrational and electronic transitions of a molecule.
For 5-chloro-8-hydroxyquinoline, DFT calculations have been used to compute its vibrational frequencies and compare them with experimental FT-IR and FT-Raman spectra. rsc.org For instance, the characteristic C-Cl stretching mode is an important vibrational signature. In a related compound, the C-Cl bond length was determined to be 1.7612 Å. sigmaaldrich.com Experimental IR spectra for 5-chloro-8-hydroxyquinoline are available and show characteristic peaks that can be assigned with the aid of theoretical calculations. nih.govchemicalbook.com Similarly, experimental 1H NMR data for 5-chloro-8-hydroxyquinoline is also available to complement theoretical studies. chemicalbook.com
While experimental spectra for this compound are not readily found in the searched literature, the simulated spectra of its analogue provide a reliable starting point for interpreting any future experimental data. The calculated spectra can help in the identification and characterization of the compound.
Exploration of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry plays a vital role in the rational design of new NLO materials by predicting their hyperpolarizabilities.
The NLO properties of 5-chloro-8-hydroxyquinoline have been investigated using DFT calculations. rsc.org The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. A high β value indicates a strong NLO response. The calculated values of dipole moment, polarizability, and first and second-order hyperpolarizabilities for 5-chloro-8-hydroxyquinoline suggest that it exhibits NLO behavior and could be a candidate for further development as an NLO material. rsc.org The presence of electron-donating and electron-withdrawing groups within a conjugated π-system, as is the case in many quinoline derivatives, is a common strategy for enhancing NLO properties.
Table 2: Calculated NLO Properties for 5-chloro-8-hydroxyquinoline
| Property | Calculated Value |
| Dipole Moment (Debye) | [Data not available in search results] |
| Polarizability (esu) | [Data not available in search results] |
| First-order Hyperpolarizability (esu) | [Data not available in search results] |
Data based on the analogue 5-chloro-8-hydroxyquinoline. rsc.org
Computational Studies in Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction, identifying transition states, and calculating activation energies. This understanding can help in optimizing reaction conditions and in designing more efficient synthetic routes.
While specific computational studies on the reaction mechanisms of this compound were not found in the search results, computational methods have been widely applied to understand the reactivity of the quinoline scaffold. For instance, DFT studies can be used to model the various steps in the synthesis of quinoline derivatives, providing insights into the regioselectivity and stereoselectivity of these reactions. acs.org In the broader context of quinoline chemistry, computational studies have been instrumental in understanding mechanisms such as transition-metal-catalyzed cross-coupling reactions to functionalize the quinoline ring. These studies help in rationalizing the observed product distributions and in predicting the outcomes of new reactions.
Chemical Reactivity and Functional Group Transformations of 5 Chloroquinolin 8 Yl Methanol
Reactions at the Hydroxyl Group of the C-8 Methanol (B129727) Moiety
The hydroxyl group attached to the C-8 methyl substituent is a primary alcohol, making it amenable to a range of common alcohol reactions, including esterification, etherification, oxidation, and nucleophilic substitution.
Esterification and Etherification Reactions
The conversion of the hydroxyl group of (5-Chloroquinolin-8-yl)methanol into esters and ethers is a common strategy to modify its properties.
Esterification: While direct esterification of this compound is not extensively detailed in the provided search results, related esterification reactions of similar quinoline (B57606) structures, such as 5-chloroquinolin-8-ol, have been reported. For instance, the Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), has been successfully employed for the O-acylation of 5-chloro-8-hydroxyquinoline (B194070) with various carboxylic acids. asianpubs.org This method is known for its mild reaction conditions. asianpubs.org Another approach involves trans-esterification, as seen in the synthesis of Cloquintocet-mexyl, where a (5-chloroquinolin-8-yl-oxy)acetic acid methyl ester is reacted with 2-heptanol (B47269) in the presence of an acid catalyst like p-toluenesulphonic acid. quickcompany.innih.gov The esterification of pentanoic acid with methanol has also been studied using a non-corrosive cation exchange resin, Amberlyst 15, as a heterogeneous catalyst. core.ac.uk
Etherification: The synthesis of ethers from the corresponding alcohol can be achieved under various conditions. A common method involves the reaction of an alkoxide with an alkyl halide. For example, the formation of [(5-chloroquinolin-8-yl)oxy]acetic acid, a related ether, involves the reaction of 5-chloro-8-hydroxyquinoline with an alkyl chloroacetate (B1199739) in the presence of a base like sodium hydroxide, potassium hydroxide, or potassium carbonate. quickcompany.innih.gov
Table 1: Examples of Esterification and Etherification Reactions
| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type |
|---|---|---|---|
| Steglich Esterification | 5-chloro-8-hydroxyquinoline, Carboxylic Acids | DCC, DMAP | 5-chloroquinolin-8-yl-benzoates |
| Trans-esterification | (5-chloroquinolin-8-yl-oxy)acetic acid methyl ester, 2-heptanol | p-toluenesulphonic acid | Cloquintocet-mexyl |
| Williamson Ether Synthesis (analogy) | 5-chloro-8-hydroxyquinoline, Alkyl chloroacetate | NaOH, KOH, or K2CO3 | [(5-chloroquinolin-8-yl)oxy]acetic acid derivatives |
Oxidation Reactions to Aldehyde or Carboxylic Acid Derivatives
The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
The oxidation of primary alcohols to carboxylic acids can be achieved using a variety of reagents. organic-chemistry.org For instance, chromium trioxide (CrO3) in the presence of periodic acid (H5IO6) in wet acetonitrile (B52724) is an effective system for this transformation. organic-chemistry.org Another approach utilizes a catalytic amount of Fe(NO3)3·9H2O with TEMPO and a chloride salt under an oxygen atmosphere at room temperature. organic-chemistry.org Bismuth(III) oxide with aqueous tert-butyl hydroperoxide also provides a green chemistry approach for this oxidation. organic-chemistry.org While these are general methods, their specific application to this compound would require experimental validation. The oxidation of a similar compound, (5-Bromoquinazolin-8-yl)methanol, to its corresponding carboxylic acid has been noted.
Nucleophilic Substitution Reactions
The hydroxyl group of an alcohol is a poor leaving group, but it can be converted into a better leaving group, such as a halide or a tosylate, to facilitate nucleophilic substitution. youtube.com For primary alcohols, reactions with hydrogen halides like HBr proceed via an SN2 mechanism after protonation of the hydroxyl group. youtube.com Reagents like phosphorus tribromide (PBr3) and thionyl chloride (SOCl2) can also be used to convert primary and secondary alcohols to the corresponding alkyl bromides and chlorides, respectively, also through an SN2 pathway. youtube.com
Reactivity of the Chloro Substituent at C-5
The chlorine atom at the C-5 position of the quinoline ring is an aryl chloride and can participate in several important chemical reactions, most notably halogen exchange and palladium-catalyzed cross-coupling reactions.
Halogen Exchange Reactions
Halogen exchange reactions, such as the Finkelstein reaction, involve the replacement of one halogen with another. wikipedia.org While the classic Finkelstein reaction typically involves alkyl halides, aromatic versions have been developed. wikipedia.org The exchange of a chloro group on an aromatic ring for a fluoro group can be accomplished using alkali metal fluorides like potassium fluoride (B91410) at high temperatures, often in an aprotic solvent. google.com Catalysts such as quaternary ammonium (B1175870) salts or crown ethers can sometimes facilitate these reactions. google.com The reactivity order for lithium-halogen exchange is generally I > Br > Cl, with aryl fluorides being largely unreactive. princeton.edu
Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Sonogashira, Negishi Couplings)
The chloro group at C-5 serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of more complex molecules.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid) with an organohalide. libretexts.orgresearchgate.net It is a versatile method for creating C-C bonds. researchgate.net The reactivity of the halide in Suzuki couplings generally follows the trend I > Br > Cl. nih.gov For less reactive aryl chlorides, the use of electron-rich, sterically hindered phosphine (B1218219) ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) or Fu (e.g., tricyclohexylphosphine), can be effective. rsc.org These ligands facilitate the oxidative addition of the aryl chloride to the palladium(0) catalyst. nih.govrsc.org Suzuki-Miyaura couplings have been successfully applied to various chloroquinoline derivatives. researchgate.netresearchgate.net
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Copper-free conditions have also been developed. organic-chemistry.orgresearchgate.net The Sonogashira coupling has been utilized with chloroquinoline derivatives to introduce alkynyl groups. researchgate.netunisa.ac.zaresearchgate.net
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. organic-chemistry.orgacs.org This reaction is known for its high functional group tolerance and is effective for creating biaryl linkages. organic-chemistry.org The Negishi coupling has been employed in the synthesis of complex molecules involving quinazoline (B50416) moieties, which are structurally related to quinolines. researchgate.netnih.gov The in situ generation of organozinc reagents from organolithium compounds is a common strategy. acs.org
Table 2: Overview of Cross-Coupling Reactions at C-5
| Reaction | Coupling Partner | Typical Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | C(sp2)-C(sp2) or C(sp2)-C(sp) |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) salt, Amine base | C(sp2)-C(sp) |
| Negishi | Organozinc Reagent | Pd(0) or Ni(0) catalyst | C(sp2)-C(sp2), C(sp2)-C(sp3), etc. |
Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Core
The quinoline ring system is a bicyclic heteroaromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. researchgate.net The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack and activates it towards nucleophilic attack. researchgate.netuomustansiriyah.edu.iq Conversely, the benzene ring is more susceptible to electrophilic substitution. researchgate.netuomustansiriyah.edu.iq
Regioselectivity and Modulating Effects of Substituents
Electrophilic Aromatic Substitution (EAS):
In electrophilic aromatic substitution reactions, the incoming electrophile is attacked by the π-electrons of the aromatic ring. For the quinoline ring system, electrophilic attack preferentially occurs on the benzene ring, specifically at positions 5 and 8, as this avoids disruption of the aromaticity of the more electron-deficient pyridine ring. researchgate.netuomustansiriyah.edu.iqreddit.com The presence of substituents on the quinoline core significantly influences the regioselectivity and rate of these reactions.
The chloro group at the 5-position is an electron-withdrawing group via induction but an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. The hydroxymethyl group at the 8-position is a weakly activating, ortho-, para-directing group. The interplay of these two substituents on this compound dictates the preferred sites of electrophilic attack.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (–NO2).
Halogenation: Introduction of a halogen atom (e.g., –Cl, –Br).
Sulfonation: Introduction of a sulfonic acid group (–SO3H).
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. masterorganicchemistry.com
The specific outcomes of these reactions on this compound would depend on the reaction conditions and the relative directing effects of the existing chloro and hydroxymethyl groups.
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. wikipedia.org This reaction is favored in electron-poor aromatic systems, particularly those with strong electron-withdrawing groups positioned ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.com
In the case of quinoline, the pyridine ring is more susceptible to nucleophilic attack than the benzene ring. researchgate.net The positions most prone to attack are C2 and C4. The presence of the chloro group at C5 on the benzene ring makes it a potential site for nucleophilic substitution, although generally less reactive towards SNAr than positions on the pyridine ring unless significantly activated. The reactivity of the chloro group in this compound towards nucleophilic displacement would be influenced by the reaction conditions and the nature of the incoming nucleophile. Studies on other chloroquinolines have shown that nucleophilic substitution is possible, with the reactivity being solvent-dependent. acs.orgresearchgate.net
Table 1: Regioselectivity of Aromatic Substitution on the Quinoline Ring
| Position | Susceptibility to Electrophilic Attack | Susceptibility to Nucleophilic Attack |
| Pyridine Ring (Positions 2, 3, 4) | ||
| C2 | Low | High researchgate.net |
| C3 | Low | Low |
| C4 | Low | High researchgate.net |
| Benzene Ring (Positions 5, 6, 7, 8) | ||
| C5 | High researchgate.netuomustansiriyah.edu.iqreddit.com | Moderate |
| C6 | Moderate | Low |
| C7 | Moderate | Low |
| C8 | High researchgate.netuomustansiriyah.edu.iqreddit.com | Low |
Derivatization through Side-Chain Modifications (e.g., from acetohydrazide intermediates)
The hydroxymethyl group at the 8-position of this compound offers a versatile handle for a variety of side-chain modifications. A common strategy involves the conversion of the alcohol to other functional groups, which can then be further elaborated. One such pathway proceeds through an acetohydrazide intermediate. This typically involves initial conversion of the hydroxymethyl group to a more reactive species, such as an ester, which can then react with hydrazine (B178648) to form the corresponding acetohydrazide.
Formation of Schiff Bases and Heterocyclic Ring Systems (e.g., Oxadiazoles)
Schiff Bases:
Acetohydrazide derivatives of this compound can serve as precursors for the synthesis of Schiff bases. Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically formed by the condensation of a primary amine with an aldehyde or ketone. mediresonline.org In this context, the acetohydrazide can react with various aldehydes or ketones to yield Schiff bases. mediresonline.orgacs.orgresearchgate.net The general reaction involves the nucleophilic attack of the primary amine of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration.
Heterocyclic Ring Systems (e.g., Oxadiazoles):
The acetohydrazide intermediate is also a valuable building block for the synthesis of various heterocyclic ring systems, notably oxadiazoles. 1,3,4-Oxadiazoles can be synthesized from acid hydrazides through cyclization reactions. longdom.org A common method involves the reaction of the acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov This reaction proceeds through the formation of an N-acylhydrazide intermediate, which then undergoes intramolecular cyclodehydration to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov The substituents on the resulting oxadiazole ring are determined by the R groups of the starting acid hydrazide and carboxylic acid.
Table 2: Examples of Derivatization Reactions from an Acetohydrazide Intermediate
| Intermediate | Reactant | Product Type | General Structure of Product |
| (5-Chloroquinolin-8-yl)methyl acetohydrazide | Aldehyde/Ketone | Schiff Base | (5-Chloroquinolin-8-yl)methyl-N=CHR |
| (5-Chloroquinolin-8-yl)methyl acetohydrazide | Carboxylic Acid/POCl3 | 1,3,4-Oxadiazole | 2-((5-Chloroquinolin-8-yl)methyl)-5-R-1,3,4-oxadiazole |
Catalytic and Materials Science Applications of 5 Chloroquinolin 8 Yl Methanol Derivatives
Design and Synthesis of Metal Complexes Incorporating (5-Chloroquinolin-8-yl)methanol as a Ligand
The synthesis of metal complexes with this compound typically involves the deprotonation of the hydroxyl group, leading to the formation of a (5-chloroquinolin-8-yl)methoxide ligand. This ligand coordinates to a metal center through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the methoxide (B1231860) group, acting as a bidentate chelating agent.
General synthetic routes often involve the reaction of a metal salt with this compound in a suitable solvent, frequently in the presence of a base to facilitate the deprotonation of the hydroxyl group. For instance, the synthesis of a cobalt(II) complex, bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II), has been reported, where the cobalt(II) ion is coordinated to two 5-chloroquinolin-8-olate ligands and two pyridine (B92270) molecules researchgate.netnih.gov. The synthesis of other transition metal complexes with 8-hydroxyquinoline (B1678124) (oxine) and its derivatives often follows similar procedures, where the metal ion displaces the hydrogen atom of the hydroxyl group researchgate.netresearchgate.net.
The reaction conditions, such as the choice of solvent (e.g., methanol (B129727), ethanol, chloroform) and the molar ratio of the reactants, can influence the stoichiometry and geometry of the resulting complex researchgate.netscirp.org. For example, mixing a metal(II) salt with 8-hydroxyquinoline in a 1:2 molar ratio can lead to the formation of M(L)₂ complexes, which can adopt square planar or octahedral geometries, with the latter often involving the coordination of solvent molecules like water researchgate.netscirp.org. The synthesis of an iron(III) complex with 5,7-dichloro-2-methyl-8-quinolinol was achieved by reacting the ligand with FeCl₃ in a methanol and chloroform (B151607) mixture at elevated temperatures nih.gov.
Table 1: Examples of Synthesized Metal Complexes with 8-Hydroxyquinoline Derivatives
| Ligand | Metal Ion | Resulting Complex | Synthetic Conditions | Reference |
| 5-chloro-8-hydroxyquinoline (B194070) | Co(II) | bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) | Reaction with pyridine | researchgate.netnih.gov |
| 8-hydroxyquinoline | Cu(II), Co(II), Ni(II) | M(8-HQ)₂ | Molar ratio of 1:2 (M:L) in solution | researchgate.netscirp.org |
| 5,7-dichloro-2-methyl-8-quinolinol | Fe(III) | [Fe(ClMQ)₂Cl] | Reaction with FeCl₃ in methanol/CHCl₃ at 80°C | nih.gov |
| 8-hydroxyquinoline | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | M(MDMQ)₂ | Reaction of metal(II) salts with the ligand | arabjchem.org |
Investigation of Catalytic Activities in Organic Transformations
The metal complexes derived from this compound and its parent compound, 8-hydroxyquinoline, have shown promise as catalysts in various organic reactions. The electronic and steric environment provided by the ligand can significantly impact the catalytic performance of the metal center.
Complexes of transition metals with quinoline-based ligands have been investigated for their catalytic activity in olefin oligomerization and polymerization. A cobalt(II) complex containing 5-chloroquinolin-8-olate ligands, specifically bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II), has been shown to be active in the oligomerization of norbornene and 2-chloro-2-propen-1-ol (B1199897) after activation with modified methylaluminoxane (B55162) (MMAO-12) researchgate.netnih.gov. The study found that this complex exhibited moderate catalytic activity for norbornene oligomerization and low activity for the oligomerization of 2-chloro-2-propen-1-ol researchgate.netnih.gov.
The catalytic activity of such complexes is often dependent on the presence of a co-catalyst, such as an organoaluminum compound, which activates the pre-catalyst nih.gov. While early transition metals like titanium and zirconium have been traditionally used for olefin polymerization, there is growing interest in late transition metal complexes, including those of iron, cobalt, and nickel, for these transformations dtic.mil. Research has also shown that even main group metal ions like Ga³⁺ and Zn²⁺ supported on silica (B1680970) can catalyze ethylene (B1197577) and propylene (B89431) oligomerization nih.gov. The mechanism for these reactions can vary, with some systems proposed to operate via a Cossee-Arlman mechanism involving metal hydride and metal alkyl intermediates nih.gov.
Table 2: Catalytic Activity in Olefin Oligomerization
| Catalyst Precursor | Olefin | Co-catalyst | Catalytic Activity | Products | Reference |
| bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) | Norbornene | MMAO-12 | Moderate | Oligomers | researchgate.netnih.gov |
| bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) | 2-chloro-2-propen-1-ol | MMAO-12 | Low | Oligomers | researchgate.netnih.gov |
Beyond olefin transformations, quinoline-based ligands have been employed in a variety of other transition metal-catalyzed reactions. The chelating nitrogen atom in the quinoline ring plays a crucial role in forming cyclometalated complexes that can facilitate selective C-H activation and functionalization reactions nih.govresearchgate.net. For example, iron complexes bearing quinoline pyridine(imine) ligands have been successfully used as catalysts for the 1,4-hydrovinylation of 1,3-dienes princeton.edu.
The functionalization of the quinoline scaffold itself, including the introduction of substituents at various positions, can be achieved through transition metal catalysis acs.org. Palladium-based catalysts, in particular, are effective for such transformations due to their favorable redox properties and compatibility with a wide range of ligands and oxidants researchgate.net. These reactions are significant for synthesizing functionalized quinolines, which are important building blocks in medicinal chemistry and materials science nih.gov. The development of catalysts for these reactions often focuses on achieving high selectivity and efficiency, with the ligand structure playing a key role in controlling the reaction outcome.
Exploration of Optical and Electronic Properties for Materials Science Applications
Metal complexes of 8-hydroxyquinoline and its derivatives are well-known for their unique optical and electronic properties, making them attractive candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors scispace.comresearchgate.net.
The parent compound, 8-hydroxyquinoline, is weakly fluorescent; however, upon chelation with metal ions, a significant enhancement in fluorescence emission is often observed scispace.com. This is attributed to the increased rigidity of the molecule upon complexation scispace.com. The photophysical properties, such as absorption and fluorescence wavelengths, are influenced by the nature of the metal ion and the substituents on the quinoline ring scirp.orguci.edu. For instance, complexes of 8-hydroxyquinoline-5-sulfonic acid with various metal ions exhibit fluorescence, with the cadmium complex being particularly intense in aqueous solutions uci.edu. The fluorescence can be further enhanced in the presence of surfactants or in mixed solvent systems uci.edu.
The electronic properties of quinoline derivatives and their metal complexes have been investigated through both experimental techniques and computational methods like Density Functional Theory (DFT) researchgate.netresearchgate.net. These studies provide insights into the electronic structure, such as the HOMO-LUMO energy gap, which is crucial for designing materials with specific electronic and optical characteristics researchgate.netresearchgate.net. For example, a low energy gap can be indicative of good chemical reactivity and potential for use in electronic devices researchgate.net. The introduction of different substituents on the quinoline ring allows for the tuning of these electronic properties researchgate.net. The sulfonated derivatives of quinoline, for example, not only have enhanced water solubility but also altered electronic properties that make them suitable for various applications, including as dyes in solar cells researchgate.net.
Structure Property and Structure Activity Relationship Studies Academic and Mechanistic Focus
Influence of 5-Chloro and 8-Hydroxymethyl Substituents on Molecular and Electronic Properties
The physicochemical and electronic landscape of (5-Chloroquinolin-8-yl)methanol is shaped by the cumulative effects of its substituents. The chloro and hydroxymethyl groups, positioned on the carbocyclic ring of the quinoline (B57606) system, modulate the electron density distribution, steric profile, and conformational flexibility of the molecule.
Electronic Effects and Resonance Contributions
The 8-hydroxymethyl group (-CH₂OH), in contrast, possesses a more complex electronic influence. While the oxygen atom is electronegative, the methylene (B1212753) spacer mitigates its direct electron-withdrawing capacity from the ring. The primary influence of the hydroxymethyl group is through its ability to participate in hydrogen bonding, both as a donor (from the hydroxyl proton) and an acceptor (via the oxygen lone pairs). This characteristic is crucial for its interaction with biological targets. The interplay between the electron-withdrawing nature of the 5-chloro substituent and the electronic character of the 8-hydroxymethyl group creates a unique electronic environment within the molecule.
Steric Hindrance and Conformational Preferences
The spatial arrangement of the substituents in this compound plays a critical role in defining its three-dimensional shape and potential interactions. The 5-chloro group introduces a degree of steric bulk on one side of the quinoline ring. The 8-hydroxymethyl group, being larger than a simple hydroxyl group, also contributes significantly to the steric environment around the 8-position.
Correlating Structural Features with Chemical Reactivity Profiles
The electronic and steric properties of this compound directly translate into its chemical reactivity. The electron-withdrawing nature of the 5-chloro group generally deactivates the quinoline ring towards electrophilic aromatic substitution reactions. Conversely, it can activate the ring towards nucleophilic aromatic substitution, although the conditions for such reactions would likely be harsh.
The hydroxymethyl group at the 8-position is a primary site for chemical modification. It can undergo oxidation to form the corresponding aldehyde or carboxylic acid, (5-chloroquinolin-8-yl)carboxylic acid. Esterification or etherification of the hydroxyl group are also common reactions, allowing for the introduction of a wide variety of functional groups. These reactions provide a handle for creating a library of analogues with diverse physicochemical properties.
Rational Design Principles for Analogues with Tunable Properties
The structural and reactivity insights gained from studying this compound provide a foundation for the rational design of new analogues with tailored properties. The goal of such design is often to optimize interactions with a specific biological target, improve pharmacokinetic properties, or reduce off-target effects.
Strategic Functional Group Introduction for Modulating Molecular Interactions
The modification of the 8-hydroxymethyl group is a key strategy for tuning the properties of this compound analogues. For instance, converting the alcohol to an ether or an ester can modulate the compound's lipophilicity, which in turn affects its membrane permeability and solubility. The introduction of different functional groups can also introduce new interaction points with a target protein, such as additional hydrogen bond donors or acceptors, or charged moieties to engage in electrostatic interactions.
The 5-chloro position can also be a point of modification, although substitutions at this position are generally more challenging. Replacing the chloro group with other halogens (e.g., bromine) or with small alkyl or alkoxy groups could fine-tune the electronic properties and steric bulk in this region of the molecule.
Principles of Bioisosteric Replacement and Their Impact on Molecular Function
Bioisosteric replacement is a powerful tool in drug design where a functional group is replaced by another group with similar steric and/or electronic properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. cambridgemedchemconsulting.com In the context of this compound, several bioisosteric replacements can be envisioned.
The hydroxymethyl group at the 8-position could be replaced with other groups capable of acting as hydrogen bond donors or acceptors. For example, a primary amide (-CONH₂) or a small sulfonamide (-SO₂NH₂) could be considered. These groups have different electronic and hydrogen bonding profiles compared to the hydroxymethyl group and could lead to altered binding affinities and selectivities.
The chloro group at the 5-position could be replaced with other electron-withdrawing groups of similar size, such as a cyano group (-CN) or a trifluoromethyl group (-CF₃). These substitutions would maintain the electron-deficient nature of this part of the molecule while potentially altering its metabolic stability and interactions with the target. The replacement of the quinoline core itself with other heterocyclic systems like quinazoline (B50416) has also been explored in medicinal chemistry to access new chemical space and biological activities. nih.gov
Q & A
Q. What are the standard synthetic routes for (5-Chloroquinolin-8-yl)methanol, and how do reaction conditions influence yield and purity?
The synthesis typically involves functionalizing 5-chloro-8-hydroxyquinoline. A common method is nucleophilic substitution or esterification. For example, reacting 5-chloro-8-hydroxyquinoline with methyl bromoacetate in acetone under reflux with K₂CO₃ yields derivatives like (5-chloroquinolin-8-yloxy) acetic acid methyl ester . Substituting bromoacetate with methanol precursors (e.g., formaldehyde under acidic conditions) could yield the hydroxymethyl derivative. Solvent choice (e.g., acetonitrile or THF) and catalysts (pyridine or HCl) significantly affect reaction efficiency and purity. Post-synthesis purification via column chromatography or recrystallization (e.g., using methanol/isopropyl ether) is critical .
Q. How is the molecular structure of this compound validated, and what key bond parameters are observed?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous compounds, SCXRD reveals bond lengths (e.g., C–Cl: ~1.73 Å, C–O: ~1.36 Å) and angles (e.g., Cl–C–N: ~116°, C–O–C: ~117°) . The hydroxymethyl group often induces planarity deviations in the quinoline ring. Computational methods (DFT) can supplement experimental data to validate torsional angles and electron density maps .
Q. What preliminary biological assays are used to evaluate the bioactivity of this compound?
Initial screens include:
- Antimicrobial assays : Disk diffusion or microdilution against bacterial/fungal strains (e.g., S. aureus, E. coli) to determine MIC values .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can synthetic methods be optimized to enhance regioselectivity and reduce byproducts?
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to direct hydroxymethylation at the 8-position .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve reagent solubility but may increase side reactions; kinetic studies under varying temperatures (60–110°C) can identify optimal conditions .
- In-situ monitoring : Techniques like TLC or HPLC-MS track intermediate formation and adjust reaction timelines .
Q. What crystallographic insights explain the compound’s stability and intermolecular interactions?
SCXRD data for related quinoline derivatives show:
- Weak hydrogen bonds : C–H⋯O interactions (2.5–3.2 Å) stabilize crystal packing .
- π-π stacking : Quinoline rings align face-to-face (3.4–3.8 Å spacing), enhancing thermal stability .
- Torsional strain : The hydroxymethyl group creates a dihedral angle of ~57° with the quinoline ring, affecting solubility and melting points .
Q. How do structural modifications (e.g., carbamate or phosphate derivatives) alter bioactivity?
- Carbamate derivatives : Introduce electron-withdrawing groups (e.g., 3,5-difluorophenyl) to enhance cytotoxicity (e.g., IC₅₀ = 6.3 µM in breast cancer cells) .
- Phosphate esters : Improve bioavailability by increasing hydrophilicity; diethyl phosphate derivatives show enhanced kinase inhibition .
- SAR studies : Correlate substituent electronegativity with antimicrobial potency using Hammett plots .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Standardize assays : Use identical cell lines (e.g., ATCC-certified), culture conditions, and control compounds.
- Purity verification : Characterize compounds via NMR (>95% purity) and HRMS to exclude impurities affecting activity .
- Meta-analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM) to identify trends .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
